1-methyl-4-(pyrazin-2-yl)-1,4-diazepane
Description
1-Methyl-4-(pyrazin-2-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a pyrazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
1-methyl-4-pyrazin-2-yl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-13-5-2-6-14(8-7-13)10-9-11-3-4-12-10/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHALOVXPEFNOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-4-(pyrazin-2-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamines with pyrazine derivatives under controlled conditions. For example, the cyclization of 1,2-diaminopropane with 2-chloropyrazine in the presence of a base such as sodium hydride can yield the desired diazepane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(pyrazin-2-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the pyrazine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in binding to specific biological targets, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyrazin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The pyrazine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
1-Methyl-4-(pyrazin-2-yl)-1,4-diazepane can be compared with other similar compounds, such as:
The unique combination of the pyrazine and diazepane rings in this compound provides distinct chemical and biological properties that differentiate it from these similar compounds.
Biological Activity
1-Methyl-4-(pyrazin-2-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a diazepane ring and a pyrazine moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: CHN
CAS Number: 1138220-44-6
This structure allows for various interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The pyrazine moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with polar groups. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity: The compound has shown promise against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties: Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacological Effects: Its interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.
Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various compounds, this compound was tested against Mycobacterium tuberculosis (Mtb) using the Minimum Inhibitory Concentration (MIC) method. The results indicated that the compound had significant inhibitory activity, with MIC values comparable to known antitubercular agents.
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | ≤21.25 | Active |
| Standard Drug (e.g., Pyrazinamide) | ≤20 | Active |
Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 12 |
| A549 (lung cancer) | 18 |
These findings suggest that the compound may induce apoptosis in cancer cells through pathways involving caspase activation.
Comparative Analysis with Similar Compounds
When compared to other heterocyclic compounds such as piperazines and pyrrolidines, this compound demonstrates distinct advantages due to its unique structural features.
| Compound Type | Biological Activity | Notes |
|---|---|---|
| Piperazines | Moderate | Lacks pyrazine moiety |
| Pyrrolidines | Varies | Known for neuroactive properties |
| This compound | High potential | Exhibits both antimicrobial and anticancer activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
